(3-Bromo-4-fluorophenyl)hydrazine
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Overview
Description
(3-Bromo-4-fluorophenyl)hydrazine is an organic compound with the molecular formula C6H6BrFN2 It is characterized by the presence of both bromine and fluorine atoms attached to a phenyl ring, along with a hydrazine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-4-fluorophenyl)hydrazine typically involves the diazotization of an arylamine followed by a reduction reaction. The process can be summarized as follows:
Diazotization: An arylamine is treated with nitrous acid to form a diazonium salt.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-4-fluorophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be further reduced to form hydrazones or other reduced derivatives.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azo compounds, while reduction can produce hydrazones.
Scientific Research Applications
(3-Bromo-4-fluorophenyl)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of (3-Bromo-4-fluorophenyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
- (4-Bromo-3-fluorophenyl)hydrazine
- (3-Chloro-4-fluorophenyl)hydrazine
- (3-Bromo-4-chlorophenyl)hydrazine
Comparison: (3-Bromo-4-fluorophenyl)hydrazine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which influences its reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H6BrFN2 |
---|---|
Molecular Weight |
205.03 g/mol |
IUPAC Name |
(3-bromo-4-fluorophenyl)hydrazine |
InChI |
InChI=1S/C6H6BrFN2/c7-5-3-4(10-9)1-2-6(5)8/h1-3,10H,9H2 |
InChI Key |
LPSNEPHBCCLEDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NN)Br)F |
Origin of Product |
United States |
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